5-Cyclopropyl-1-methyl-1h-pyrazole-3-carboxylic acid
CAS No.: 1177291-38-1
Cat. No.: VC3393450
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1177291-38-1 |
---|---|
Molecular Formula | C8H10N2O2 |
Molecular Weight | 166.18 g/mol |
IUPAC Name | 5-cyclopropyl-1-methylpyrazole-3-carboxylic acid |
Standard InChI | InChI=1S/C8H10N2O2/c1-10-7(5-2-3-5)4-6(9-10)8(11)12/h4-5H,2-3H2,1H3,(H,11,12) |
Standard InChI Key | FVKZQLNLKVIBIB-UHFFFAOYSA-N |
SMILES | CN1C(=CC(=N1)C(=O)O)C2CC2 |
Canonical SMILES | CN1C(=CC(=N1)C(=O)O)C2CC2 |
Chemical Structure and Properties
The molecular structure of 5-Cyclopropyl-1-methyl-1h-pyrazole-3-carboxylic acid consists of a five-membered pyrazole ring with nitrogen atoms at positions 1 and 2. The presence of a cyclopropyl group at position 5 contributes to its unique chemical properties and potential biological activities. This three-membered ring system introduces strain and rigidity to the molecule, which can significantly influence its receptor binding properties in biological systems. The carboxylic acid group at position 3 provides a site for further chemical modifications, making this compound versatile for derivatization in synthetic chemistry applications. The methyl substituent on one of the nitrogen atoms (position 1) affects the electronic distribution within the pyrazole ring, potentially influencing the compound's reactivity and stability.
The chemical identity of 5-Cyclopropyl-1-methyl-1h-pyrazole-3-carboxylic acid can be represented through various notations and identifiers that are universally recognized in chemical databases and literature. Its molecular formula is C8H10N2O2, corresponding to a molecular weight of 166.18 g/mol. The compound can be represented in SMILES notation as CN1C(=CC(=N1)C(=O)O)C2CC2, which provides a linear string representation of its chemical structure . For more comprehensive structural representation, the InChI (International Chemical Identifier) is available as InChI=1S/C8H10N2O2/c1-10-7(5-2-3-5)4-6(9-10)8(11)12/h4-5H,2-3H2,1H3,(H,11,12), with the corresponding InChIKey being FVKZQLNLKVIBIB-UHFFFAOYSA-N .
Research Applications
5-Cyclopropyl-1-methyl-1h-pyrazole-3-carboxylic acid has potential applications in various research fields, particularly in pharmaceutical and agrochemical development. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The specific substitution pattern in this compound, featuring a cyclopropyl group at position 5, may confer unique pharmacological properties that could be exploited in drug discovery programs. The carboxylic acid functionality serves as a versatile handle for further chemical modifications, allowing for the synthesis of various derivatives, including esters, amides, and related heterocyclic systems with potentially enhanced biological activities.
In medicinal chemistry research, compounds like 5-Cyclopropyl-1-methyl-1h-pyrazole-3-carboxylic acid often serve as building blocks or scaffold structures for constructing more complex molecules with targeted biological activities. The cyclopropyl group, being relatively rigid and lipophilic, can enhance binding to specific protein pockets and improve the metabolic stability of drug candidates. Additionally, the carboxylic acid group provides opportunities for salt formation, which can improve solubility properties of potential drug candidates. These structural features make the compound potentially valuable in fragment-based drug discovery approaches, where small molecular fragments are identified as starting points for developing high-affinity ligands for therapeutic targets.
Structure-Activity Relationships
The study of structure-activity relationships (SAR) involving 5-Cyclopropyl-1-methyl-1h-pyrazole-3-carboxylic acid and its derivatives could provide valuable insights for rational drug design. By systematically varying the substituents on the pyrazole core and examining the resulting changes in biological activity, researchers can identify structural features that are critical for interacting with specific biological targets. The cyclopropyl group at position 5 represents a relatively uncommon structural motif that may confer unique binding properties and potentially access unexplored chemical space in medicinal chemistry applications.
Future Research Directions
The exploration of 5-Cyclopropyl-1-methyl-1h-pyrazole-3-carboxylic acid and its derivatives represents a promising avenue for future research in various scientific disciplines. Given the biological relevance of pyrazole-containing compounds, further investigations into the pharmacological properties of this specific derivative could reveal novel therapeutic applications. Structure-activity relationship studies focusing on modifications of the carboxylic acid group, alterations to the cyclopropyl substituent, or variations in the position and nature of other substituents on the pyrazole ring could generate valuable insights for drug design. Additionally, exploring the interactions of this compound with specific biological targets through techniques such as X-ray crystallography or NMR-based binding studies could provide detailed molecular-level understanding of its mechanism of action.
From a synthetic chemistry perspective, developing more efficient and scalable methods for preparing 5-Cyclopropyl-1-methyl-1h-pyrazole-3-carboxylic acid could facilitate its wider use in research applications. This might involve exploring alternative synthetic routes, investigating catalytic methods for key transformation steps, or applying flow chemistry techniques to improve process efficiency. The compound's predicted collision cross-section values reported in the literature suggest potential applications in analytical chemistry, particularly in the development of ion mobility spectrometry methods for the separation and identification of similar heterocyclic compounds. Collaborative research involving medicinal chemists, synthetic organic chemists, computational chemists, and biological scientists could leverage the unique structural features of this compound to address challenges in drug discovery and development.
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